molecular formula C9H14N8O2 B15009513 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-tert-butyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-tert-butyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B15009513
M. Wt: 266.26 g/mol
InChI Key: NTQZTOWOSNQLQZ-UHFFFAOYSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-tert-butyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-tert-butyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with tert-butyl-1H-1,2,3-triazole-4-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-tert-butyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of sulfuric acid (H₂SO₄) is commonly used.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-tert-butyl-1H-1,2,3-triazole-4-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-tert-butyl-1H-1,2,3-triazole-4-carbohydrazide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-tert-butyl-1H-1,2,3-triazole-4-carbohydrazide stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.

Properties

Molecular Formula

C9H14N8O2

Molecular Weight

266.26 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-tert-butyltriazole-4-carbohydrazide

InChI

InChI=1S/C9H14N8O2/c1-9(2,3)5-4(8(18)12-11)13-16-17(5)7-6(10)14-19-15-7/h11H2,1-3H3,(H2,10,14)(H,12,18)

InChI Key

NTQZTOWOSNQLQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=NN1C2=NON=C2N)C(=O)NN

Origin of Product

United States

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